molecular formula C31H24N4O2S2 B283145 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide

7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide

Cat. No. B283145
M. Wt: 548.7 g/mol
InChI Key: UBDGOAYNVHGOJR-MEFGMAGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide, also known as BMDP, is a novel synthetic compound that has gained significant attention in the scientific community. BMDP is a member of the spirocyclic piperidine family and is structurally similar to other psychoactive substances such as cathinones and amphetamines.

Mechanism of Action

7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI) by blocking the reuptake of these neurotransmitters in the brain. This leads to an increase in the concentration of serotonin and norepinephrine in the synaptic cleft, resulting in enhanced neurotransmission and improved mood.
Biochemical and Physiological Effects:
7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide has been shown to have a range of biochemical and physiological effects. In preclinical studies, 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide has also been found to increase the expression of synaptic proteins involved in neurotransmission and plasticity.

Advantages and Limitations for Lab Experiments

One of the major advantages of 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide is its high potency and selectivity for serotonin and norepinephrine reuptake inhibition. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, the lack of human studies on 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide limits its potential clinical applications.

Future Directions

There are several potential future directions for 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide research. One area of interest is the development of 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide analogs with improved pharmacological properties. Another potential direction is the investigation of 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide's effects on other neurotransmitter systems, such as dopamine and GABA. Additionally, further studies are needed to determine the long-term safety and efficacy of 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide in humans.
Conclusion:
In conclusion, 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide is a novel synthetic compound with potential therapeutic applications. Its high potency and selectivity for serotonin and norepinephrine reuptake inhibition make it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. Further research is needed to fully understand the potential of 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide and its analogs in the treatment of psychiatric and neurological disorders.

Synthesis Methods

7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-methylpropiophenone with thiourea to form 4-methylthioamphetamine. The resulting compound is then reacted with benzaldehyde to form the final product, 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide. The synthesis method is relatively simple and can be carried out in a standard laboratory setting.

Scientific Research Applications

7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide has been shown to exhibit potent antidepressant and anxiolytic effects in preclinical studies. Additionally, 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide has been found to have potential as a treatment for drug addiction and neurodegenerative diseases such as Parkinson's and Alzheimer's.

properties

Molecular Formula

C31H24N4O2S2

Molecular Weight

548.7 g/mol

IUPAC Name

(7Z)-7-benzylidene-4-(4-methylphenyl)-8-oxo-N,9-diphenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-ene-2-carboxamide

InChI

InChI=1S/C31H24N4O2S2/c1-22-17-19-26(20-18-22)35-31(39-29(33-35)28(36)32-24-13-7-3-8-14-24)34(25-15-9-4-10-16-25)30(37)27(38-31)21-23-11-5-2-6-12-23/h2-21H,1H3,(H,32,36)/b27-21-

InChI Key

UBDGOAYNVHGOJR-MEFGMAGPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C3(N(C(=O)/C(=C/C4=CC=CC=C4)/S3)C5=CC=CC=C5)SC(=N2)C(=O)NC6=CC=CC=C6

SMILES

CC1=CC=C(C=C1)N2C3(N(C(=O)C(=CC4=CC=CC=C4)S3)C5=CC=CC=C5)SC(=N2)C(=O)NC6=CC=CC=C6

Canonical SMILES

CC1=CC=C(C=C1)N2C3(N(C(=O)C(=CC4=CC=CC=C4)S3)C5=CC=CC=C5)SC(=N2)C(=O)NC6=CC=CC=C6

Origin of Product

United States

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